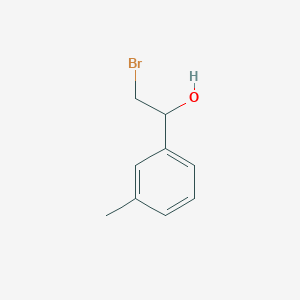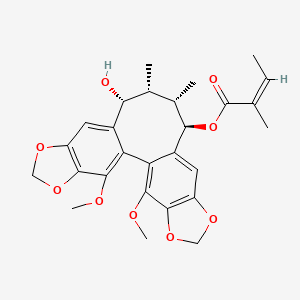
schisantherinL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SchisantherinL is a bioactive compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of schisantherinL involves several steps, starting from the extraction of the raw material from Schisandra chinensis. The primary method includes solvent extraction followed by chromatographic purification to isolate this compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity. These methods are optimized to be cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
SchisantherinL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique pharmacological properties.
科学的研究の応用
Chemistry: SchisantherinL is used as a model compound in the study of lignan biosynthesis and metabolism.
Biology: It has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a valuable compound in the study of cellular protection mechanisms.
Medicine: this compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of schisantherinL involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound activates antioxidant enzymes and inhibits pro-inflammatory cytokines, thereby protecting cells from damage and reducing inflammation.
類似化合物との比較
SchisantherinL is often compared with other lignans such as schisandrin and gomisin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective effects. Other similar compounds include:
Schisandrin: Known for its hepatoprotective and anti-aging properties.
Gomisin: Exhibits strong anti-inflammatory and anticancer activities.
特性
分子式 |
C27H30O9 |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
[(11R,12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)27(29)36-22-14(4)13(3)21(28)15-8-17-23(34-10-32-17)25(30-5)19(15)20-16(22)9-18-24(26(20)31-6)35-11-33-18/h7-9,13-14,21-22,28H,10-11H2,1-6H3/b12-7-/t13-,14+,21-,22-/m1/s1 |
InChIキー |
JTLHKPZZCOQRTA-NJVXVFQPSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


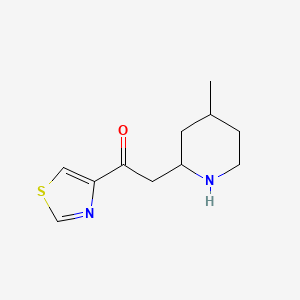
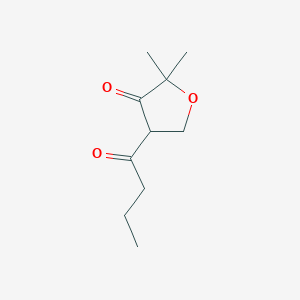

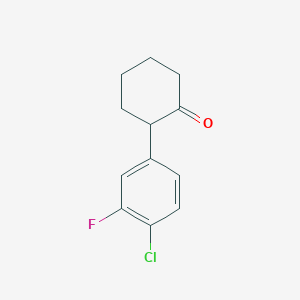
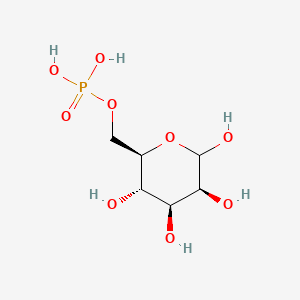

![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
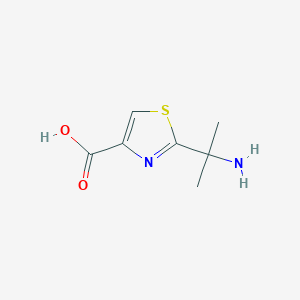
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)


![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
